molecular formula C6H12N6O2 B13793785 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide CAS No. 773862-56-9

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B13793785
CAS No.: 773862-56-9
M. Wt: 200.20 g/mol
InChI Key: PYBYPCSRVQLNOK-UHFFFAOYSA-N
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Description

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a synthetic derivative of the 1,2,4-triazole heterocycle, a scaffold of high significance in medicinal chemistry and agrochemical development . This compound features a 1,2,4-triazol-3-one core substituted with an ethyl group, an amino group, and an acetohydrazide side chain, making it a versatile intermediate for the synthesis of more complex molecules, including Schiff bases and various heterocyclic hybrids . The 1,2,4-triazole pharmacophore is a privileged structure in drug discovery, known for conferring a wide spectrum of biological activities . Researchers value this core for its ability to bind effectively with enzymes and biological receptors . Well-known drugs incorporating this motif include the antifungal agents fluconazole and itraconazole , the anticancer drugs letrozole and anastrozole , and the antiviral ribavirin . Consequently, 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide serves as a key precursor for investigating new chemotherapeutic agents. Preliminary research on structurally related 1,2,4-triazole-acetohydrazide hybrids suggests potential for several research avenues. Such compounds have demonstrated antimicrobial activity against various bacterial and fungal strains, positioning them as candidates for developing new anti-infective agents . Some derivatives have also shown diuretic activity in pharmacological models, indicating potential for studying renal function and fluid balance . Furthermore, the presence of the acetohydrazide moiety allows for the generation of Schiff bases and Mannich bases, which are often explored for enhanced antioxidant and enzyme inhibitory effects , such as α-glucosidase inhibition for diabetes research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

773862-56-9

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

IUPAC Name

2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

InChI

InChI=1S/C6H12N6O2/c1-2-4-10-11(3-5(13)9-7)6(14)12(4)8/h2-3,7-8H2,1H3,(H,9,13)

InChI Key

PYBYPCSRVQLNOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)N1N)CC(=O)NN

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide

General Synthetic Route Overview

The preparation generally follows a three-step sequence:

Detailed Stepwise Preparation

Step 1: Synthesis of Ethyl 2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetate
  • Reactants:
    • 4-amino-3-ethyl-1,2,4-triazole-5-one (starting triazole)
    • Ethyl bromoacetate
  • Conditions:
    • Basic medium (often sodium or potassium carbonate)
    • Solvent: acetone or similar polar aprotic solvent
    • Temperature: reflux or ambient depending on protocol
  • Reaction:
    The nucleophilic nitrogen at the 1-position of the triazole attacks the electrophilic carbon of ethyl bromoacetate, resulting in alkylation and formation of the ethyl ester derivative.

  • Yield and Characterization:
    Yields typically range around 70-80%. Characterization includes IR (carbonyl stretches around 1700 cm⁻¹), 1H-NMR (signals for ethyl groups and triazole protons), and elemental analysis.

Step 2: Conversion to 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide
  • Reactants:
    • Ethyl ester from Step 1
    • Hydrazine hydrate (excess)
  • Conditions:
    • Reflux in n-butanol or ethanol for approximately 3-4 hours
    • Cooling to room temperature to precipitate product
  • Reaction:
    Hydrazinolysis of the ester group converts the ethyl ester into the corresponding hydrazide by nucleophilic attack of hydrazine on the ester carbonyl, followed by elimination of ethanol.

  • Isolation:
    The hydrazide precipitates as a white solid, which can be purified by recrystallization from ethanol or suitable solvents.

  • Yield and Characterization:
    Yields reported around 70-73%. IR spectra show characteristic NH and NH2 stretches (3300–3160 cm⁻¹), two distinct carbonyl stretches for triazole and hydrazide (around 1726 and 1658 cm⁻¹), and C=N stretches near 1569 cm⁻¹. 1H-NMR confirms the presence of hydrazide NH2 protons and methylene protons adjacent to nitrogen.

Alternative and Microwave-Assisted Methods

  • Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of related 1,2,4-triazole hydrazide derivatives. Microwave-assisted hydrazinolysis reduces reaction times significantly compared to conventional reflux methods, while maintaining or improving yields.

  • In these protocols, the ester intermediate is subjected to microwave irradiation in the presence of hydrazine hydrate, typically in a sealed vessel, for a few minutes to an hour, resulting in rapid conversion to the hydrazide.

  • Comparative data show microwave methods can reduce reaction time from hours to minutes and improve yields by 5-10%.

Data Table: Summary of Preparation Conditions and Yields

Step Reactants Conditions Solvent Time Yield (%) Key Characterization Features Reference
1 4-amino-3-ethyl-1,2,4-triazole-5-one + ethyl bromoacetate Basic medium, reflux or ambient Acetone 2-4 hours 70-80 IR: C=O ~1700 cm⁻¹; 1H-NMR: ethyl and triazole signals
2 Ethyl ester + hydrazine hydrate Reflux n-Butanol/Ethanol 3-4 hours 70-73 IR: NH, NH2 (3300-3160 cm⁻¹), C=O (1726, 1658 cm⁻¹); 1H-NMR: hydrazide NH2
2 alt Ethyl ester + hydrazine hydrate Microwave irradiation Solvent varies 10-60 minutes 75-83 Similar to conventional, faster reaction

Analysis of Preparation Methods

  • The classical synthetic route using reflux conditions in alcoholic solvents is well-established, providing good yields and purity suitable for further chemical transformations.

  • Microwave-assisted synthesis offers a more efficient alternative, significantly reducing reaction times and sometimes improving yields, which is advantageous for large-scale or high-throughput synthesis.

  • Both methods rely on the nucleophilic substitution of the ester group by hydrazine hydrate, a robust and reliable transformation for preparing hydrazides from esters.

  • Spectroscopic characterization (IR, 1H-NMR, 13C-NMR) consistently confirms the structure and purity of the product across different studies.

  • The availability of various substituted 1,2,4-triazole starting materials allows for structural diversity in the hydrazide products, expanding the utility of this preparation method.

Chemical Reactions Analysis

Hydrazone Formation

The acetohydrazide moiety reacts with aldehydes and ketones to form hydrazones, a foundational reaction for generating structurally diverse derivatives.

Key Data:

Reagent Conditions Product
Aromatic aldehydesEthanol, reflux (3–8 hrs)Hydrazones with R = aryl (e.g., 4-chlorophenyl, vanillin derivatives)
Aliphatic ketonesAcid catalysis (HCl), room tempAlkyl-substituted hydrazones

This reaction is pH-sensitive, with acidic conditions favoring imine bond formation. Hydrazones derived from this compound have shown enhanced antimicrobial activity compared to the parent molecule .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, leveraging its triazole and hydrazide groups.

Examples:

  • With CS₂/KOH: Forms 1,3,4-oxadiazole derivatives via intramolecular cyclization (yield: 78%, mp: 218–220°C) .

  • ZnCl₂ catalysis: Produces 3-amino-1,2,4-triazoles through a mechanism involving nucleophilic addition and water elimination .

Mechanistic Insight (ZnCl₂-catalyzed):

  • Coordination of acyl hydrazide to Zn²⁺.

  • Nucleophilic attack by cyanamide.

  • Cyclization and H₂O elimination .

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions.

Case Study:

  • With ethyl bromoacetate: Forms ethyl[4-amino-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (yield: 76%) .

  • With hydrazine hydrate: Converts ester groups to hydrazides (yield: 94%) .

Comparative Reactivity Table

Reaction Type Reagents Key Product Biological Relevance
Hydrazone formation4-ChlorobenzaldehydeAryl hydrazoneAntimicrobial activity
CyclizationCS₂/KOH1,3,4-OxadiazoleAnticancer screening
Schiff base synthesisFormyl-hydroxy-4-methyl coumarinCoumarin-triazole hybridFluorescent probes
Nucleophilic substitutionEthyl bromoacetateEthyl acetate-functionalized triazolePrecursor for further derivatization

Reaction Mechanisms and Kinetics

  • pH Dependence: Hydrazone formation accelerates under mildly acidic conditions (pH 4–6).

  • Catalytic Effects: Zn²⁺ reduces activation energy for cyclization by stabilizing transition states .

  • Thermodynamics: Reactions are typically exothermic (ΔH = −120 to −150 kJ/mol), favoring product formation at elevated temperatures .

The chemical versatility of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide makes it a strategic building block in medicinal chemistry. Its derivatives, synthesized through controlled reactions, demonstrate potential in drug discovery and material science, particularly in antimicrobial and anticancer applications.

Scientific Research Applications

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a chemical compound belonging to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features an acetohydrazide moiety linked to a triazole ring, contributing to its potential biological activities. The structure includes an ethyl group and an amino group, which may enhance its reactivity and solubility in biological systems.

Synthesis
The synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide can be achieved through several methods. These reactions are crucial for synthesizing derivatives that may possess enhanced biological activities or different pharmacological profiles.

Potential Applications
The unique structure of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide lends itself to various applications:

  • Derivatives: Synthesis of derivatives that may possess enhanced biological activities or different pharmacological profiles.
  • Biological studies: Interaction studies involving 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide focus on its binding affinity with various biological targets. These studies help elucidate the mechanisms by which this compound exerts its biological effects.

Structural Similarity and Biological Activity
Several compounds share structural similarities with 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide:

Compound NameStructure FeaturesBiological Activity
4-AminoantipyrineContains an amino group and a pyrazolone ringAnalgesic and antipyretic effects
3-Ethylaminoacetic acidAmino acid structure with ethyl substitutionNeurotransmitter precursor
5-Oxo-[1,2,4]triazole derivativesSimilar triazole core without acetohydrazideAntimicrobial and anticancer activities

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Structural Differences:

  • Substituents on the Triazole Ring: The target compound has a 4-amino, 3-ethyl, and 5-oxo substitution pattern. Analogues such as 2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () replace the ethyl group with a phenylaminoethyl group and introduce a thioether linkage, enhancing lipophilicity and altering cytotoxicity profiles .

Cytotoxicity and Anticancer Potential:

  • The target compound’s derivatives (e.g., hydrazones) show moderate cytotoxicity against cancer cell lines.
  • N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () exhibited IC₅₀ values of 3.2–8.7 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, outperforming simpler acetohydrazides due to enhanced π-π stacking from aromatic substituents .
  • Compounds with thiophene or pyridine substituents () displayed reduced cytotoxicity but improved selectivity indices, suggesting lower off-target effects .

Antimicrobial Activity:

  • N′-[(E)-(3-methylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () showed broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing methoxy group enhancing membrane penetration .
  • In contrast, the target compound’s unsubstituted acetohydrazide moiety demonstrated weaker activity (MIC: 16–32 µg/mL), highlighting the importance of hydrophobic substituents for antimicrobial efficacy .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analogues with Thioether/Sulfonyl Groups (e.g., )
LogP ~1.2 (moderate lipophilicity) 2.5–3.8 (higher due to aromatic/thioether groups)
Solubility (aq.) 12 mg/mL (pH 7.4) <5 mg/mL (reduced solubility in polar media)
Metabolic Stability Moderate (cleavage of hydrazide bond) High (sulfonyl groups resist enzymatic hydrolysis)

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : The ethyl group at position 3 in the target compound balances steric bulk and hydrophobicity, whereas bulkier substituents (e.g., cyclohexyl in ZE-4a, ) improve target binding but reduce solubility .
  • Emerging Applications : Derivatives with pyridine or indole moieties () show promise as kinase inhibitors, leveraging hydrogen-bonding interactions with ATP-binding pockets .

Biological Activity

2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide, a compound belonging to the 1,2,4-triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is C₆H₁₂N₆O₂. The compound features an acetohydrazide moiety linked to a triazole ring, which enhances its biological reactivity and solubility. The presence of an ethyl group and an amino group may contribute to its interaction with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of hydrazine derivatives with triazole precursors. Detailed synthetic pathways have been documented in the literature. The ability to modify the structure allows for the exploration of derivatives that may exhibit enhanced biological activity.

Biological Activity

Research indicates that 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related triazole compounds. For instance, derivatives of this compound have shown moderate activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus .

Table 1: Antimicrobial Activity Comparison

CompoundTarget MicroorganismActivity Level
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazideStaphylococcus aureusModerate
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazideEnterococcus faecalisModerate
Derivative XBacillus cereusHigh

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. Studies have indicated that certain triazole derivatives possess significant activity against drug-resistant strains of tuberculosis .

The mechanism by which 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide exerts its effects is believed to involve interference with microbial cell wall synthesis and inhibition of key metabolic pathways. This is consistent with the behavior observed in other triazole-based compounds .

Case Studies

A notable case study involved the evaluation of various synthesized derivatives for their antibacterial properties against both gram-positive and gram-negative bacteria. The results indicated that modifications to the triazole ring significantly influenced antibacterial potency. For example, compounds with additional functional groups demonstrated enhanced activity against resistant strains .

Q & A

Q. Basic Characterization Workflow

  • 1H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., triazole rings). For example, methyl groups on triazole rings resonate at δ 2.4–2.6 ppm, while hydrazide NH peaks appear at δ 9.5–10.5 ppm .
  • IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and NH stretches at 3200–3350 cm⁻¹ .
  • Elemental analysis : Validate stoichiometry (e.g., C% ±0.3% deviation indicates purity) .

What mechanistic insights explain divergent reaction pathways when synthesizing triazole derivatives with substituted phenylhydrazines?

Advanced Mechanistic Analysis
Substituents on phenylhydrazines dictate regioselectivity. For example:

  • Electron-donating groups (e.g., 4-methoxy): Promote indole formation via cyclization (e.g., 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole) .
  • Electron-withdrawing groups : Favor pyrazole formation due to reduced nucleophilicity at the hydrazine nitrogen .
    Contradiction Resolution
    Unexpected products (e.g., pyrazole derivatives) arise from competing pathways under acidic conditions. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or DFT calculations .

How can researchers design bioactivity assays for triazole-acetohydrazide derivatives targeting COX inhibition or antimicrobial activity?

Q. Advanced Biological Evaluation

  • COX inhibition :
    • In vitro assay : Use recombinant COX-1/COX-2 enzymes and measure prostaglandin E2 (PGE₂) production via ELISA. IC₅₀ values <10 µM indicate potency .
    • Structure-activity relationship (SAR) : Substituents like 4-methoxybenzyl enhance COX-2 selectivity by fitting into the hydrophobic active site .
  • Antimicrobial testing :
    • MIC determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiadiazole-thiol derivatives show enhanced activity due to membrane disruption .

What strategies address contradictions in reported melting points or spectral data for structurally similar triazole-acetohydrazides?

Q. Data Reconciliation Methodology

  • Reproducibility checks : Verify synthetic protocols (e.g., solvent purity, cooling rates during crystallization). For example, a reported m.p. of 141–143°C for a triazole derivative was achieved only with slow cooling in water-ethanol .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Cross-lab validation : Compare NMR data with published spectra (e.g., δ 7.2–7.4 ppm for aromatic protons in benzylidene derivatives) .

How do computational methods (DFT, molecular docking) enhance the design of triazole-acetohydrazide derivatives with improved pharmacokinetic properties?

Q. Advanced Computational Workflow

  • DFT optimization : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-deficient triazole rings (HOMO ≈ −6.5 eV) favor nucleophilic attacks .
  • Docking studies : Simulate binding to COX-2 (PDB: 3LN1). Derivatives with hydrophobic substituents (e.g., 4-chlorophenyl) show stronger van der Waals interactions .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and avoid CYP450 inhibition .

What are the challenges in scaling up triazole-acetohydrazide synthesis while maintaining regioselectivity?

Q. Process Chemistry Considerations

  • Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., hydrolysis) by controlling residence time .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve yields in cyclocondensation steps .
  • Byproduct management : HPLC-MS identifies impurities (e.g., hydrazine dimers) for targeted purification .

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